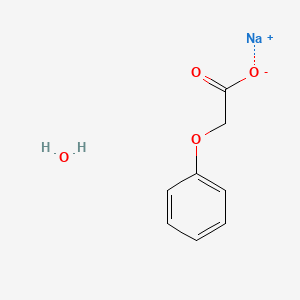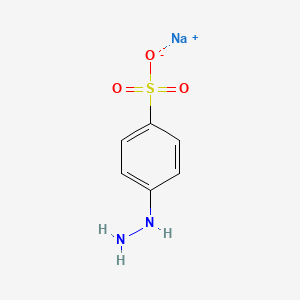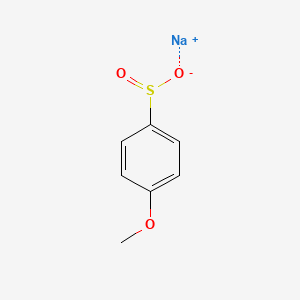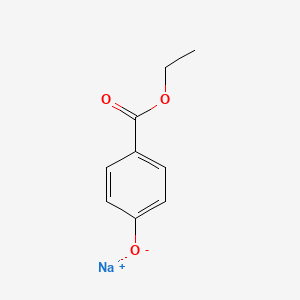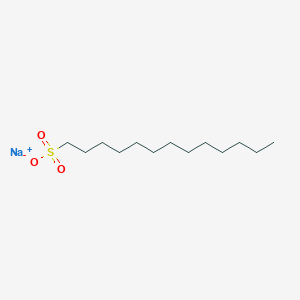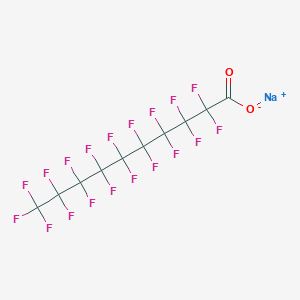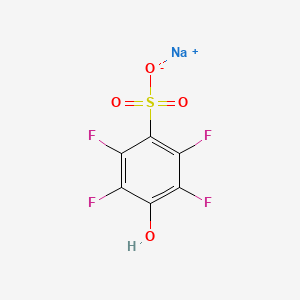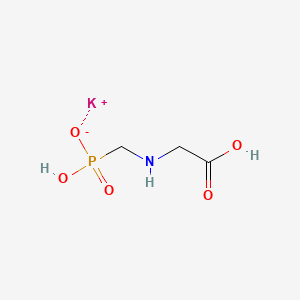
甘氨酸,N-(膦酰甲基)-,钾盐
概述
描述
Glycine, N-(phosphonomethyl)-, potassium salt is a chemical compound widely known for its use as a herbicide. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting a crucial enzyme in plants. This compound is commonly used in agriculture to control weeds and enhance crop yields .
科学研究应用
Glycine, N-(phosphonomethyl)-, potassium salt has numerous scientific research applications. In chemistry, it is studied for its reactivity and stability under different conditions. In biology, it is used to investigate its effects on plant enzymes and metabolic pathways. In medicine, research focuses on its potential toxicity and environmental impact. Industrially, it is a key component in herbicides used for weed control in agriculture .
作用机制
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorus trichloride. This reaction produces N-(phosphonomethyl)-iminodiacetic acid, which is then oxidized to form the desired compound . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient process .
Industrial Production Methods: Industrial production of Glycine, N-(phosphonomethyl)-, potassium salt typically involves large-scale synthesis using glycine and formaldehyde in the presence of phosphorus trichloride or phosphorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Glycine, N-(phosphonomethyl)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a herbicide and its stability in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of Glycine, N-(phosphonomethyl)-, potassium salt include formaldehyde, phosphorus trichloride, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of Glycine, N-(phosphonomethyl)-, potassium salt include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These products are used in different formulations of herbicides .
相似化合物的比较
Similar Compounds: Similar compounds to Glycine, N-(phosphonomethyl)-, potassium salt include its various salt forms, such as isopropylamine, diammonium, and sesquisodium salts. These compounds share similar herbicidal properties and mechanisms of action .
Uniqueness: The uniqueness of Glycine, N-(phosphonomethyl)-, potassium salt lies in its high solubility and stability, making it an effective herbicide in various agricultural settings. Its potassium salt form is particularly valued for its ease of application and effectiveness in weed control .
属性
IUPAC Name |
potassium;2-(phosphonomethylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPHZNMBKHGAV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCP(=O)(O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7KNO5P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034645 | |
| Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39600-42-5 | |
| Record name | Glycine, N-(phosphonomethyl)- potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyphosate-potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
